2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol
Description
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2 |
InChI Key |
DYXQFGGFMRHWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)O)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenolic Precursors
Method A: Bromination of 4-Hydroxyphenyl Derivatives
- Starting Material: 4-hydroxyphenyl derivatives bearing a cyclopropanecarbonyl group.
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS).
- Conditions: Typically performed in inert solvents such as dichloromethane (DCM) under controlled low temperatures (0°C to room temperature) to ensure regioselectivity.
Phenolic precursor with cyclopropanecarbonyl group + Br₂ in DCM → 2-Bromo-4-hydroxyphenyl derivative
- The bromination occurs selectively at the ortho position relative to the hydroxyl group, facilitated by the activating nature of the phenol.
- Reaction parameters such as temperature and equivalents of brominating agent are optimized to prevent polybromination.
Fluorination and Substitution
Method B: Electrophilic Aromatic Substitution with Fluorine
- Reagents: Select fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Conditions: Mild conditions at room temperature to prevent over-fluorination.
- Starting from 2-fluoro-4-bromophenol, fluorine can be introduced via nucleophilic aromatic substitution if the phenol is activated appropriately.
Cyclopropanecarbonyl Group Introduction
Method C: Acylation of Phenols
- Reagents: Cyclopropanecarbonyl chloride or related acyl chlorides.
- Conditions: Use of bases such as pyridine or triethylamine in inert solvents (e.g., DCM or THF) at low temperatures (0°C to room temperature).
Phenolic hydroxyl + cyclopropanecarbonyl chloride → (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropanecarbonyl
Final Assembly
The final compound is obtained through a sequence involving:
- Selective bromination at the 2-position.
- Fluorination at the 5-position.
- Acylation at the phenolic hydroxyl group with cyclopropanecarbonyl chloride.
This multistep process often employs purification techniques such as chromatography to isolate the pure target compound.
Representative Reaction Data Table
Notes and Considerations
- Selectivity: Regioselectivity in halogenation is critical; directing effects of hydroxyl groups favor ortho and para positions.
- Reaction Conditions: Maintaining inert atmospheres (nitrogen or argon) minimizes side reactions, especially during acylation.
- Purification: Chromatography and recrystallization are essential for obtaining high-purity compounds suitable for further applications.
- Yield Optimization: Using excess reagents, controlled temperatures, and appropriate solvents enhances overall yields.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 2-position undergoes substitution reactions under specific conditions. Key examples include:
Mechanistic Insight :
-
The electron-withdrawing cyclopropanecarbonyl and fluorine groups activate the aromatic ring for electrophilic substitution, directing incoming nucleophiles to the bromine-bearing position.
-
Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states .
Bromination and Halogen Exchange
Despite existing bromine, further halogenation can occur under controlled conditions:
Key Factors :
-
Low temperatures (-10°C to 5°C) prevent cyclopropane ring opening .
-
Hydrogen peroxide acts as an oxidant, improving reaction selectivity .
Cyclopropane Ring Reactivity
The cyclopropanecarbonyl moiety participates in strain-driven reactions:
| Reaction Type | Conditions & Reagents | Yield | Key Observations | Source |
|---|---|---|---|---|
| Ring-Opening | Acidic or basic hydrolysis | N/A | Forms carboxylic acid derivatives | |
| Reduction | LiAlH₄, ether | N/A | Reduces carbonyl to hydroxymethyl group |
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack on the strained cyclopropane ring.
-
Reduction of the carbonyl group alters electronic properties, enhancing solubility in polar solvents.
Cross-Coupling Reactions
The bromine atom enables participation in metal-catalyzed couplings:
| Reaction Type | Conditions & Reagents | Yield | Key Observations | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME | 78% | Forms biaryl derivatives | |
| Ullmann Coupling | CuI, phenanthroline, K₃PO₄, DMF | 65% | Produces diaryl ethers |
Optimization Notes :
-
Palladium catalysts tolerate the cyclopropane ring but require inert atmospheres.
-
Copper-mediated reactions are slower but cost-effective for large-scale synthesis.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Limitations and Challenges
Scientific Research Applications
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Substituent Analysis and Molecular Weight
The table below highlights key structural differences and similarities with analogs:
Key Observations :
- The cyclopropanecarbonyl group in the target compound introduces steric hindrance and conformational rigidity absent in simpler analogs like (4-Bromo-3-fluorophenyl)methanol .
Physicochemical Properties
Notes:
- The higher LogP of the target compound reflects increased lipophilicity due to the cyclopropanecarbonyl group, suggesting better membrane permeability in biological systems.
- The amino group in 2-Amino-5-bromo-4-chlorophenol lowers LogP but improves aqueous solubility .
Biological Activity
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a bromine atom, a cyclopropanecarbonyl moiety, and a fluorophenol structure. The molecular formula is CHBrFO, with a molecular weight of approximately 273.08 g/mol. The presence of the bromine atom and the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, making it an interesting candidate for further pharmacological evaluation.
Synthesis Methods
Various synthetic routes have been developed to produce 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol efficiently while maintaining the integrity of its functional groups. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the cyclopropanecarbonyl group.
- Electrophilic Aromatic Substitution : Facilitating the introduction of the bromine and fluorine atoms onto the phenolic ring.
These synthetic strategies allow for modifications that can lead to derivatives with enhanced biological activities.
Biological Activity
Preliminary studies indicate that 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol exhibits significant biological activity against various cancer cell lines. The following table summarizes some notable findings regarding its biological effects:
| Activity | Cell Line/Target | Effect | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 (breast cancer) | Inhibition of cell proliferation | |
| Enzyme Inhibition | Specific cancer-related enzymes | Modulation of enzyme activity | |
| Antibacterial Properties | Various bacterial strains | Exhibits antibacterial activity |
The mechanism by which 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Biological Macromolecules : The compound may interact with proteins or nucleic acids, influencing pathways related to cell growth and apoptosis.
- Enzyme Modulation : Its structural features suggest potential interactions with enzymes involved in metabolic pathways critical for tumor growth.
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Studies : Research conducted on various cancer cell lines showed that derivatives of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol could inhibit cell growth significantly, suggesting a potential role in cancer therapeutics.
- Pharmacological Evaluations : Investigations into the compound's effects on specific enzymes revealed that it could act as an inhibitor, providing insights into its potential use as a drug candidate in treating diseases related to enzyme dysregulation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis likely involves sequential halogenation, fluorination, and acylation. For example, bromination of a fluorophenol precursor (e.g., via electrophilic substitution using Br₂/FeBr₃) followed by Friedel-Crafts acylation with cyclopropanecarbonyl chloride could introduce the acyl group. Challenges include steric hindrance from the cyclopropane ring and competing over-bromination. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (>95% purity, as in ) is critical. Monitoring intermediates using H NMR (deuterated solvents, e.g., CDCl₃ ) and GC-MS helps track regioselectivity .
Q. Which analytical techniques are most reliable for characterizing 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and acyl-group integration. For example, cyclopropane protons appear as distinct multiplets (~δ 1.5–2.5 ppm), while aromatic protons show coupling patterns indicative of substituent positions .
- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion ([M+H]⁺) and fragmentation pathways.
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to achieve >97% purity, as seen in similar bromo-fluorophenols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for oxidative addition of the C–Br bond to palladium catalysts. Compare activation energies for different ligands (e.g., PPh₃ vs. XPhos) and solvents (THF vs. DMF). Experimental validation involves coupling with boronic acids (e.g., 4-fluorophenylboronic acid ) under inert conditions (N₂/Ar), followed by GC-MS or F NMR to quantify yields .
Q. What strategies resolve discrepancies in reported catalytic efficiencies when using this compound as a photoaffinity labeling agent?
- Methodological Answer : Contradictions may arise from light-source variability (UV vs. visible light) or competing radical pathways. Systematic studies should:
- Vary Photoinitiators : Compare benzophenone vs. anthraquinone derivatives.
- Control Reaction Conditions : Use degassed solvents (e.g., THF stored over molecular sieves ) and monitor reaction progress via LC-MS.
- Characterize Byproducts : High-resolution tandem MS identifies unexpected adducts (e.g., cyclopropane ring-opening products) .
Q. How does the steric and electronic profile of the cyclopropanecarbonyl group influence the compound’s stability under acidic conditions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing cyclopropanecarbonyl group increases phenol acidity (lower pKa), accelerating hydrolysis. Measure pKa via UV-Vis titration (e.g., in 10% MeOH/H₂O) .
- Steric Effects : Cyclopropane strain may hinder nucleophilic attack. Compare degradation rates (HPLC) of the target compound vs. linear acyl analogs under 0.1 M HCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
